Nonanoic acid, 2-(2-propynyl)-

CAS No.: 178447-22-8

Cat. No.: VC19131361

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178447-22-8 |

|---|---|

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 2-prop-2-ynylnonanoic acid |

| Standard InChI | InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14) |

| Standard InChI Key | KWGUKRIKZAZNQA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(CC#C)C(=O)O |

Introduction

Chemical Structure and Nomenclature

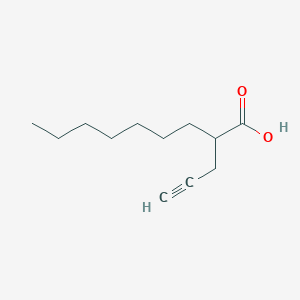

Nonanoic acid, 2-(2-propynyl)- (IUPAC name: 2-propynylnonanoic acid) is a branched-chain carboxylic acid with the molecular formula C12H20O2. Its structure consists of a nine-carbon chain (nonanoic acid) substituted at the second carbon with a propynyl group, introducing a terminal alkyne moiety. This configuration imparts unique reactivity, particularly in click chemistry and polymer synthesis .

Key Structural Features:

-

Parent chain: Nonanoic acid (CH3(CH2)7COOH).

-

Substituent: Propynyl group (-C≡C-CH2-) at position 2.

-

Functional groups: Carboxylic acid (-COOH) and alkyne (-C≡CH).

The propynyl group enhances the molecule’s ability to participate in Huisgen cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry .

Synthesis and Chemical Properties

Synthetic Pathways

While no explicit synthesis route for nonanoic acid, 2-(2-propynyl)- is documented, analogous methods for propargyl-substituted fatty acids suggest plausible strategies:

-

Alkyne Alkylation:

Reaction of sodium nonanoate with propargyl bromide (HC≡C-CH2Br) under basic conditions, followed by acid workup . -

Hydration of Alkynoates:

Hydrolysis of 2-propynyl nonanoate esters (e.g., allyl 2-propynylnonanoate) using aqueous acid or base .

Physicochemical Properties

Data extrapolated from structurally similar compounds (e.g., allyl nonanoate, 2-nonynoic acid esters) reveal the following trends :

The alkyne group reduces solubility in polar solvents compared to linear nonanoic acid but enhances compatibility with organic matrices .

Applications and Industrial Relevance

Polymer Chemistry

The terminal alkyne in 2-(2-propynyl)nonanoic acid enables covalent bonding via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in:

-

Surface functionalization: Grafting polymers onto nanoparticles or biomedical devices .

-

Crosslinking agents: Enhancing mechanical properties in polyurethanes and epoxy resins .

Flavor and Fragrance Industry

Esters of nonanoic acid, including allyl and propenyl derivatives, are widely used as flavoring agents (e.g., cheese, waxy notes) . The propynyl variant may offer novel olfactory profiles due to its strained alkyne geometry.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume